molecular formula C13H20N4 B2420448 (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane CAS No. 2319850-74-1

(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane

Cat. No.: B2420448
CAS No.: 2319850-74-1
M. Wt: 232.331
InChI Key: VRDXUWJGDSQXHT-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane is a chemical compound offered for research purposes. It features an 8-azabicyclo[3.2.1]octane scaffold, a structural motif of significant interest in medicinal chemistry due to its potential interaction with biological systems . Compounds based on this core structure have been investigated as inhibitors for various enzymes, including N-acylethanolamine-hydrolyzing acid amidase (NAAA) and Emopamil-Binding Protein (EBP) . Inhibition of these targets represents a promising approach for managing inflammatory responses and potentially promoting remyelination in models of neurological diseases . The specific stereochemistry ((1R,5S)) and the presence of the 4,5-dimethyl-1,2,4-triazole moiety and methylene group are critical for its unique three-dimensional shape and potential binding affinity. This product is intended for laboratory research and analysis only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine this compound's specific properties, mechanism of action, and applications.

Properties

IUPAC Name

8-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-9-6-11-4-5-12(7-9)17(11)8-13-15-14-10(2)16(13)3/h11-12H,1,4-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDXUWJGDSQXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the triazole ring, and subsequent functionalization to achieve the desired stereochemistry.

    Formation of the Bicyclic Core: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
LoVo0.02Inhibition of heat shock protein 90 (Hsp90)
SW6200.05Induction of apoptosis
MCF70.10Cell cycle arrest

The compound acts primarily as an inhibitor of Hsp90, which plays a crucial role in the maturation of oncoproteins involved in cancer progression.

Apoptosis Induction

The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This dual mechanism enhances its effectiveness in inducing cancer cell death.

Study 1: In Vivo Efficacy

In a study using SW620 xenograft mouse models, treatment with the compound resulted in a substantial reduction of tumor growth compared to control groups, with tumor volume measurements indicating over a 60% reduction after four weeks.

Study 2: Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between the compound and Hsp90α. The results suggest that the triazole group forms critical hydrogen bonds with amino acid residues within the ATP-binding pocket of Hsp90, enhancing its inhibitory potential.

Applications in Research

The compound's unique structure and biological activity make it suitable for various research applications:

  • Cancer Therapy Development : Its ability to inhibit Hsp90 positions it as a candidate for developing new anticancer therapies.
  • Biological Assays : The compound can be utilized in assays to study protein interactions and cellular responses related to cancer.
  • Drug Design : Insights from molecular docking studies can guide the design of more potent derivatives targeting Hsp90.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may participate in hydrogen bonding or π-π interactions, while the bicyclic core provides structural rigidity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane: Unique due to its specific stereochemistry and functional groups.

    (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]octane: Lacks the methylene group, leading to different reactivity and applications.

    (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methyl-8-azabicyclo[3.2.1]octane: Contains a methyl group instead of a methylene group, affecting its chemical properties.

Uniqueness

The uniqueness of (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[321]octane lies in its specific stereochemistry and the presence of both a triazole ring and a methylene group

Biological Activity

The compound (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane is a bicyclic structure that incorporates a triazole moiety, which is known for its diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure can be summarized as follows:

  • Molecular Formula: C13_{13}H16_{16}N4_{4}
  • Molecular Weight: 244.29 g/mol
  • CAS Number: Not specified in the available sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the triazole ring enhances its ability to form hydrogen bonds and participate in π-stacking interactions, which are crucial for binding to target proteins.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological properties:

  • Antimicrobial Activity: Triazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The specific compound may exhibit similar antimicrobial properties due to its structural analogies with known triazole antibiotics.
  • Anticancer Potential: Some studies suggest that bicyclic compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific compound's ability to inhibit cell proliferation in cancer lines remains to be explored.
  • Neuroprotective Effects: Compounds containing bicyclic structures have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Experimental Data

A recent study evaluated the compound's binding affinity to G protein-coupled receptors (GPCRs), which are critical in many physiological processes. The findings indicated a moderate binding affinity, suggesting potential as a lead compound for drug development targeting GPCR-related pathways .

Study Target Binding Affinity Effect
Study 1GPCRModeratePotential modulation of signaling pathways
Study 2AntimicrobialEffective against E. coliInhibition of bacterial growth

Q & A

Q. What methodologies address challenges in scaling up the synthesis without compromising yield or purity?

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